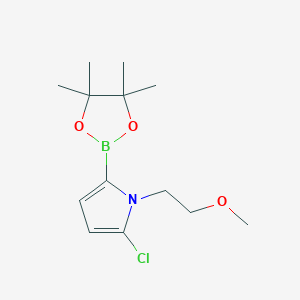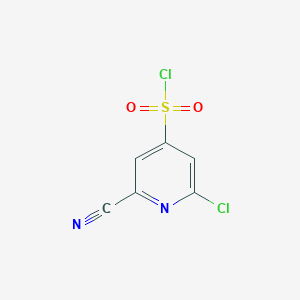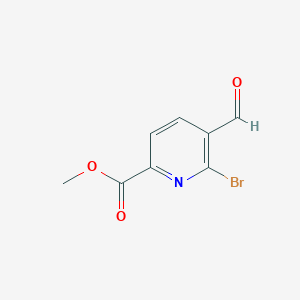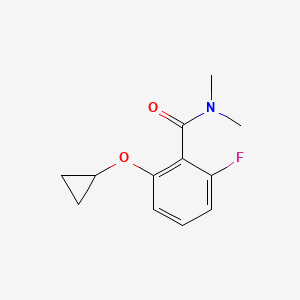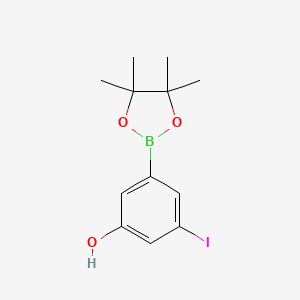
5-(Cyclohexyloxy)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Cyclohexyloxy)-2-methoxyphenol: is an organic compound characterized by the presence of a cyclohexyloxy group attached to a methoxyphenol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclohexyloxy)-2-methoxyphenol can be achieved through the Williamson Ether Synthesis. This method involves the reaction of an alkyl halide with an alkoxide ion, resulting in the formation of an ether. For this compound, the reaction would involve the use of cyclohexyl bromide and 2-methoxyphenol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to generate the alkoxide ion .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Cyclohexyloxy)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexyloxy-methoxybenzene.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexyloxy-methoxybenzene.
Substitution: Formation of substituted phenols or ethers.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Cyclohexyloxy)-2-methoxyphenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of phenolic compounds on biological systems. It may also serve as a model compound for understanding the behavior of similar phenolic compounds in biological environments.
Medicine: The compound’s potential antioxidant properties make it of interest in medical research. It may be investigated for its ability to neutralize free radicals and protect cells from oxidative damage.
Industry: In industrial applications, this compound can be used as a stabilizer in polymers and as an additive in various chemical formulations to enhance their properties.
Mecanismo De Acción
The mechanism of action of 5-(Cyclohexyloxy)-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which can influence the activity of enzymes and other proteins. The cyclohexyloxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect membrane-bound proteins.
Comparación Con Compuestos Similares
2-Methoxyphenol (Guaiacol): Similar structure but lacks the cyclohexyloxy group.
4-Methoxyphenol (Mequinol): Similar structure but with the methoxy group in a different position.
Cyclohexyloxybenzene: Similar structure but lacks the methoxy group.
Uniqueness: 5-(Cyclohexyloxy)-2-methoxyphenol is unique due to the presence of both the cyclohexyloxy and methoxy groups on the phenol ring
Propiedades
Fórmula molecular |
C13H18O3 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
5-cyclohexyloxy-2-methoxyphenol |
InChI |
InChI=1S/C13H18O3/c1-15-13-8-7-11(9-12(13)14)16-10-5-3-2-4-6-10/h7-10,14H,2-6H2,1H3 |
Clave InChI |
KJRYQHJRCZJUMS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)OC2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


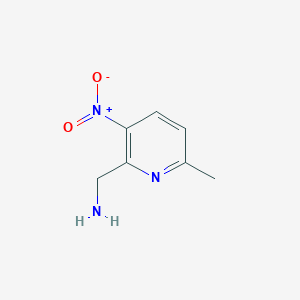
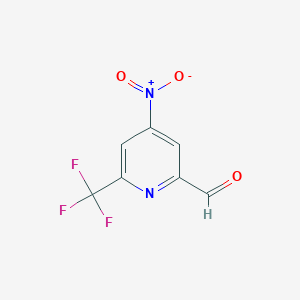
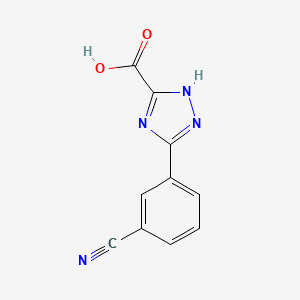
![7-Nitro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14845974.png)

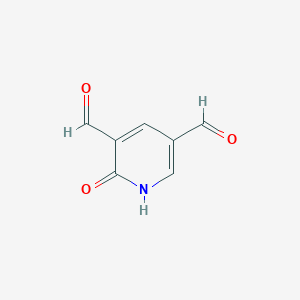
![(6-Chloroimidazo[1,2-A]pyrimidin-2-YL)methanamine](/img/structure/B14846000.png)
